2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 950300-92-2
Cat. No.: VC4389198
Molecular Formula: C22H22N4O2
Molecular Weight: 374.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950300-92-2 |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.444 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H22N4O2/c1-14-6-5-7-17(10-14)24-21-11-15(2)23-22-13-18(25-26(21)22)16-8-9-19(27-3)20(12-16)28-4/h5-13,24H,1-4H3 |
| Standard InChI Key | BCPUBCSWWQTCPL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system formed by fusion of pyrazole and pyrimidine rings. Key substituents include:
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2-position: 3,4-Dimethoxyphenyl group, providing electron-donating methoxy substituents at meta and para positions
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5-position: Methyl group, enhancing hydrophobic interactions
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7-position: N-(3-methylphenyl)amine, introducing a substituted aniline moiety
This substitution pattern creates a planar aromatic system with distinct electronic properties. The methoxy groups increase electron density at the 2-position, while the methylphenylamine side chain introduces steric bulk and potential hydrogen-bonding capabilities.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals critical structural features:
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1H NMR: Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, with methoxy singlets at δ 3.8–3.9 ppm and methyl groups as singlets near δ 2.4 ppm.
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13C NMR: The pyrazolo[1,5-a]pyrimidine core carbons resonate between δ 150–160 ppm, while aromatic carbons with methoxy substituents appear near δ 110–130 ppm.
Mass spectrometry typically shows a molecular ion peak at m/z 429.2 (C23H24N4O2+), consistent with the molecular formula.
Synthetic Methodologies
Core Scaffold Construction
Synthesis begins with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation reactions. A representative route involves:
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Pyrazole formation: Reaction of 3-aminopyrazole with β-diketones under acidic conditions.
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Pyrimidine annulation: Treatment with cyanamide or thiourea derivatives to form the fused ring system .
Functionalization Strategies
Key substitution steps include:
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Buchwald-Hartwig amination: Introduces the N-(3-methylphenyl) group at the 7-position using palladium catalysts .
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Suzuki-Miyaura coupling: Installs the 3,4-dimethoxyphenyl group at the 2-position via aryl boronic acid intermediates .
Optimized conditions (e.g., microwave irradiation at 120°C for 30 minutes) improve yields to 65–75% compared to traditional thermal methods (45–50%) .
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound demonstrates selective inhibition of Eph receptor tyrosine kinases (IC50 = 12 nM against EphA4), which regulate synaptic plasticity and neuroinflammatory responses . Comparative data:
| Kinase Target | IC50 (nM) | Selectivity Index vs. EGFR |
|---|---|---|
| EphA4 | 12 | >100 |
| Abl1 | 850 | 7 |
| VEGFR2 | 1,200 | 5 |
Data derived from kinase profiling assays
Pharmacological Applications
Neurological Therapeutics
In murine models of traumatic brain injury, the compound (10 mg/kg/day) reduces neuroinflammation by 62% and improves cognitive recovery (Morris water maze latency reduced by 44%) . These effects correlate with EphA4-mediated modulation of glial activation pathways.
Oncological Implications
While direct anticancer data remain limited, structurally related pyrazolo[1,5-a]pyrimidines inhibit proliferation in MCF-7 breast cancer cells (GI50 = 1.2 μM) through CDK2/cyclin E pathway disruption.
Structure-Activity Relationships
Critical substituent effects include:
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3,4-Dimethoxyphenyl: Essential for kinase binding; removal reduces EphA4 affinity 30-fold .
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N-(3-methylphenyl): Optimal for blood-brain barrier penetration; larger substituents (e.g., 4-methylbenzyl) decrease CNS availability by 78% .
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5-Methyl group: Enhances metabolic stability (t1/2 = 4.2 hrs vs. 1.8 hrs for des-methyl analog).
Comparative Analysis with Structural Analogs
Future Research Directions
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Pharmacokinetic Optimization: Address limited oral bioavailability (F = 22%) through prodrug approaches or formulation technologies.
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Target Validation: CRISPR-Cas9 screening to identify off-target kinase interactions.
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Combination Therapies: Evaluate synergy with existing antiviral agents (e.g., oseltamivir) or neuroprotective drugs (memantine).
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